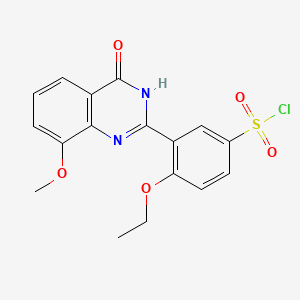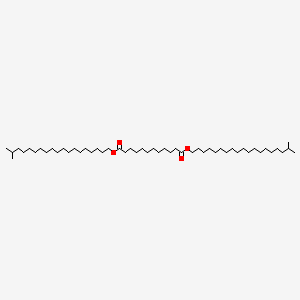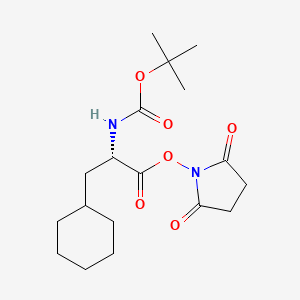
Boc-L-cyclohexylalanine hydroxysuccinimide ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-cyclohexylalanine hydroxysuccinimide ester is a chemical compound with the molecular formula C18H28N2O6. It is widely used in peptide synthesis, particularly for the protection of amino groups during the synthesis process. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cyclohexylalanine hydroxysuccinimide ester typically involves the reaction of Boc-L-cyclohexylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-cyclohexylalanine hydroxysuccinimide ester primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by other nucleophiles. This compound can also participate in coupling reactions, forming peptide bonds with amino acids or peptides .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the hydroxysuccinimide ester group under mild conditions.
Coupling Reactions: Reagents such as amino acids or peptides are used in the presence of a base like triethylamine to facilitate the formation of peptide bonds.
Major Products Formed: The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Boc-L-cyclohexylalanine hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: It plays a role in the design and synthesis of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of bioactive peptides and other pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of Boc-L-cyclohexylalanine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-cyclohexylalanine, facilitating its reaction with nucleophiles such as amines. This activation is achieved through the formation of a reactive ester intermediate, which readily undergoes nucleophilic substitution to form peptide bonds or other derivatives .
Comparación Con Compuestos Similares
- Boc-L-alanine hydroxysuccinimide ester
- Boc-L-phenylalanine hydroxysuccinimide ester
- Boc-L-valine hydroxysuccinimide ester
Comparison: Boc-L-cyclohexylalanine hydroxysuccinimide ester is unique due to the presence of the cyclohexyl group, which imparts increased hydrophobicity and steric bulk compared to other similar compounds. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it particularly useful for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h12-13H,4-11H2,1-3H3,(H,19,24)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWRHLDHQHKTNM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)
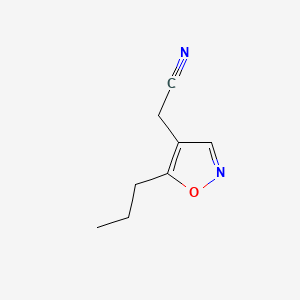
![Bicyclo[2.2.1]heptane, 2-fluoro-2-nitro-, exo- (9CI)](/img/new.no-structure.jpg)
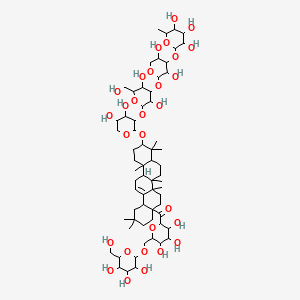
![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)
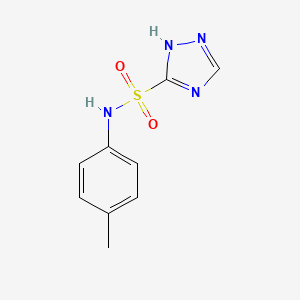
![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)
